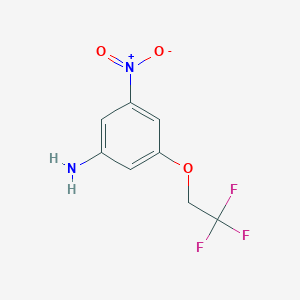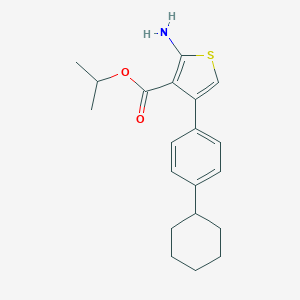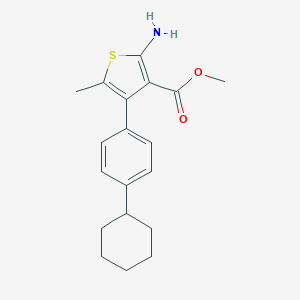
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
Overview
Description
“3-Nitro-5-(2,2,2-trifluoroethoxy)aniline” is a research chemical with the CAS number 329782-05-0 . It has a molecular weight of 236.15 and a molecular formula of C8H7F3N2O3 . The IUPAC name for this compound is 3-nitro-5-(2,2,2-trifluoroethoxy)aniline .
Molecular Structure Analysis
The molecular structure of “3-Nitro-5-(2,2,2-trifluoroethoxy)aniline” includes a nitro group and a trifluoroethoxy group attached to an aniline base . The canonical SMILES representation isC1=C(C=C(C=C1N+[O-])OCC(F)(F)F)N . Physical And Chemical Properties Analysis
“3-Nitro-5-(2,2,2-trifluoroethoxy)aniline” has a boiling point of 345.8±42.0 ℃ at 760 mmHg and a density of 1.5±0.1 g/cm^3 . It has a topological polar surface area of 81.1, and a XLogP3 value of 2.2, indicating its lipophilicity .Scientific Research Applications
Catalytic Applications
Chemoselective Hydrogenation of Functionalized Nitroarenes
FeOx-supported platinum catalysts are highly effective for hydrogenating substituted nitroarenes to anilines. This process is crucial in manufacturing agrochemicals, pharmaceuticals, and dyes. The catalysts demonstrate high activity and selectivity, which is attributed to positively charged platinum centers and the absence of Pt-Pt metallic bonding (Wei et al., 2014).
Organocatalytic Oxidation of Substituted Anilines
An environmentally friendly approach for the selective oxidation of substituted anilines uses 2,2,2-trifluoroacetophenone-mediated oxidation. This process is scalable and can handle various substitution patterns and functional groups, leading to high-yield products (Voutyritsa et al., 2017).
Synthesis and Chemical Reactions
- Direct Amination and Synthesis of Complex Molecules: The direct amination of nitro(pentafluorosulfanyl)benzenes provides a pathway to synthesize complex molecules like benzimidazoles, quinoxalines, and benzotriazoles. This process involves reduction and subsequent synthetic steps, demonstrating versatility in organic synthesis (Pastýříková et al., 2012).
Spectroscopic Investigation
- Vibrational and Electronic Properties Analysis: Studies on compounds like 4-nitro-3-(trifluoromethyl)aniline using Fourier transform infrared (FT-IR) and Raman spectra shed light on the vibrational, structural, thermodynamic, and electronic properties. Such investigations are crucial for understanding the molecular and electronic properties of nitroaniline derivatives (Saravanan et al., 2014).
Photocatalytic Reduction
- Development of Photocatalysts: Research into polyoxometalate-based metal-organic frameworks for the reduction of nitroarenes to anilines under mild conditions. These frameworks utilize sequential proton-coupled electron transfers, demonstrating the potential for "green" catalytic processes (Si et al., 2022).
properties
IUPAC Name |
3-nitro-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUCMLQGPSJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444051.png)
![2,3-dihydro-1H-indol-1-yl[2-(4-propoxyphenyl)-4-quinolyl]methanone](/img/structure/B444053.png)

![ethyl 2-({[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444055.png)
![ethyl 2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444056.png)

![N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444059.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide](/img/structure/B444063.png)

![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444067.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B444068.png)
![5-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B444071.png)
![5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444073.png)
